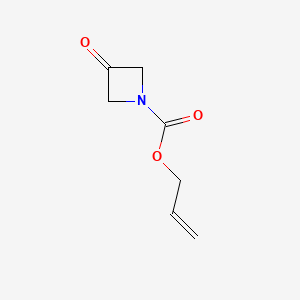

Allyl 3-oxoazetidine-1-carboxylate

Description

Overview of Four-Membered Nitrogen Heterocycles in Organic Synthesis Research

Four-membered nitrogen heterocycles, such as azetidines and their corresponding ketones (azetidin-2-ones or β-lactams), are foundational motifs in organic chemistry. nih.gov These structures are not merely synthetic curiosities but are integral components in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. nih.govchemrxiv.orgmdpi.com Their prevalence in medicinally relevant molecules has spurred significant research into methods for their synthesis and functionalization. nih.govrsc.orgrsc.org Azetidines serve as crucial raw materials, chiral auxiliaries, and versatile building blocks for creating more complex nitrogen-containing molecules. nih.govchemrxiv.org The development of synthetic methodologies to construct and modify these strained rings remains a contemporary challenge and an active area of research, with techniques ranging from intramolecular cyclizations and cycloadditions to C-H activation and ring-expansion reactions. rsc.orgrsc.org

Historical Context and Evolution of Azetidine (B1206935) Chemistry in Synthetic Methodologies

The chemistry of azetidines dates back to the late 19th century, with the first synthesis reported in 1888. iitk.ac.in For a considerable period, they were viewed as mere curiosities, often overshadowed by their more reactive three-membered (aziridines) and more stable five-membered (pyrrolidines) counterparts. iitk.ac.in However, the discovery of naturally occurring azetidine-containing compounds, such as azetidine-2-carboxylic acid, and the recognition of the azetidine motif in potent pharmaceuticals ignited a surge of interest. rsc.orgiitk.ac.in Early synthetic methods were often challenging, but the past few decades have witnessed remarkable progress. nih.gov Modern synthetic strategies now provide access to a diverse array of functionalized azetidines, driven by the demand for these scaffolds in drug discovery programs. nih.govchemrxiv.org

Fundamental Role of Ring Strain in Azetidine Reactivity and Synthesis Design

A defining characteristic of the azetidine ring is its inherent strain energy, which is a consequence of bond angle compression and torsional strain within the four-membered ring. This ring strain, estimated to be around 25.4 kcal/mol, is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the relatively inert pyrrolidines (5.4 kcal/mol). rsc.orgiitk.ac.in This intermediate level of strain is crucial; it renders the azetidine ring stable enough for isolation and handling while also predisposing it to unique, strain-releasing chemical transformations that are not readily accessible in larger ring systems. rsc.orgiitk.ac.in This "tunable" reactivity, driven by the relief of ring strain, is a central theme in the design of synthetic routes utilizing azetidines, particularly in ring-opening reactions that provide access to functionalized acyclic amines. iitk.ac.inmagtech.com.cn

The table below compares the ring strain of azetidine with related cyclic amines.

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

| Piperidine | 6 | ~0 |

Data sourced from references rsc.orgiitk.ac.in.

Strategic Importance of 3-Oxoazetidine-1-carboxylate Derivatives as Versatile Synthetic Intermediates

Within the family of azetidines, derivatives bearing a ketone at the 3-position and a carboxylate group on the nitrogen atom (3-oxoazetidine-1-carboxylates) are of paramount strategic importance. nih.govchemicalbook.com The nitrogen-protecting group, often a tert-butoxycarbonyl (Boc) or a benzyloxycarbonyl (Cbz) group, modulates the reactivity of the ring and can be removed under specific conditions. The 3-oxo functionality serves as a versatile chemical handle for a variety of transformations.

For instance, the ketone can undergo nucleophilic additions or be converted into an enolate, enabling the introduction of substituents at the C3 and C4 positions. A prominent example of its utility is the Horner-Wadsworth-Emmons reaction, where the 3-oxo group reacts with phosphonate (B1237965) ylids to form an exocyclic double bond. nih.govwikipedia.org This strategy is a key step in the synthesis of the Janus kinase (JAK) inhibitor Baricitinib, highlighting the industrial relevance of this scaffold. nih.gov Furthermore, the Petasis reaction offers another powerful method to functionalize this core, allowing for the introduction of allyl groups at the 3-position to generate α-homoallylic amines. nuph.edu.uaresearchgate.net

The general structure of 1-protected-3-oxoazetidine serves as a precursor to a wide range of more complex, medicinally relevant azetidine structures. nih.govresearchgate.net

Scope and Contemporary Research Directions in Allyl 3-oxoazetidine-1-carboxylate Investigations

Allyl 3-oxoazetidine-1-carboxylate (CAS 1198283-54-3) is a specific derivative within this important class of intermediates. bldpharm.com The allyl group, attached to the nitrogen via a carbamate (B1207046) linkage, serves as a protecting group with unique reactivity. Unlike the more common Boc or Cbz groups, the allyl group can be removed under neutral conditions using palladium catalysis, offering an orthogonal deprotection strategy in multi-step syntheses.

While much of the published research has focused on the tert-butyl analogue (tert-butyl 3-oxoazetidine-1-carboxylate) due to its role in major drug syntheses, the principles of reactivity are directly applicable to the allyl derivative. nih.govnuph.edu.ua Contemporary research leverages the 3-oxo functionality for key carbon-carbon bond-forming reactions.

Key Synthetic Transformations:

Petasis Reaction: Research has demonstrated that tert-butyl 3-oxoazetidine-1-carboxylate is an excellent substrate for the three-component Petasis reaction. nuph.edu.uaresearchgate.net This reaction, involving an amine and an allylboronic acid pinacol (B44631) ester, yields 3-allyl-3-aminoazetidine derivatives. nuph.edu.ua A 2025 study reported the synthesis of tert-butyl 3-allyl-3-aminoazetidine-1-carboxylate from tert-butyl 3-oxoazetidine-1-carboxylate on a 40-gram scale with an 89% yield, showcasing the robustness of this transformation. nuph.edu.ua This strongly suggests that Allyl 3-oxoazetidine-1-carboxylate would be a viable substrate for similar transformations, providing access to diverse 3-substituted azetidines while retaining the synthetically useful allyl protecting group.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for olefination. wikipedia.orgconicet.gov.arorganicchemistrydata.orgyoutube.com In the context of 3-oxoazetidines, it is used to create an exocyclic double bond, as seen in the synthesis of intermediates for Baricitinib where tert-butyl 3-oxoazetidine-1-carboxylate is reacted with diethyl (cyanomethyl)phosphonate. nih.gov This reaction typically proceeds with high E-selectivity and is compatible with various functional groups, indicating its potential applicability to the allyl derivative for the synthesis of novel olefins. wikipedia.orgconicet.gov.ar

The current research direction points towards using these fundamental reactions to create libraries of complex, spirocyclic, and diversely substituted azetidines for medicinal chemistry applications. chemrxiv.orgresearchgate.net The allyl protecting group on Allyl 3-oxoazetidine-1-carboxylate provides an additional layer of synthetic flexibility, allowing for selective deprotection in the presence of other sensitive functionalities. This makes it a valuable, albeit less-documented, building block for the synthesis of next-generation pharmaceuticals and complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-11-7(10)8-4-6(9)5-8/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYUHVSRNHGILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743642 | |

| Record name | Prop-2-en-1-yl 3-oxoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198283-54-3 | |

| Record name | Prop-2-en-1-yl 3-oxoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Transformations of Allyl 3 Oxoazetidine 1 Carboxylate and Its Derivatives

Ring Opening Reactions of Azetidines

The inherent ring strain of the azetidine (B1206935) core is a primary driving force for its ring-opening reactions. researchgate.net These transformations provide access to a diverse array of functionalized acyclic and heterocyclic structures.

Nucleophilic Ring Opening Mechanisms and Regioselectivity

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net Due to their relative stability compared to aziridines, azetidines often require activation, such as through the formation of azetidinium salts or by using Lewis acids, to facilitate nucleophilic attack. magtech.com.cn The regioselectivity of these reactions is highly dependent on the substitution pattern of the azetidine ring. magtech.com.cn

In unsymmetrically substituted azetidines, the regioselectivity of nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn For azetidines with unsaturated substituents at the 2-position, such as aryl or vinyl groups, nucleophilic attack preferentially occurs at the carbon atom bearing the unsaturated group. magtech.com.cn This is attributed to the ability of these groups to stabilize the transition state through conjugation. magtech.com.cn

Conversely, for 2-alkylazetidines, sterically demanding or highly reactive nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn Studies on the nucleophilic ring-opening of enantiopure azetidinium salts have provided significant insights into these regioselective processes. organic-chemistry.org For instance, azetidinium ions lacking a substituent at the C-4 position are attacked at this position, whereas those with a methyl group at C-4 show high regioselectivity for attack at the C-2 position. organic-chemistry.org Density functional theory (DFT) calculations have proven effective in predicting the regioselectivity of these reactions. organic-chemistry.org

The nature of the nucleophile also plays a crucial role. A variety of nucleophiles, including those based on carbon and nitrogen, have been employed in the ring-opening of azetidines. magtech.com.cn For example, the use of thiols as nucleophiles in the presence of a chiral phosphoric acid catalyst has been shown to achieve enantioselective desymmetrization of azetidines. rsc.org

Strain-Release Driven Ring Opening Processes

The considerable ring strain of azetidines is a key thermodynamic driving force for their ring-opening reactions. rsc.orgresearchgate.net This principle has been harnessed in various synthetic strategies to generate functionalized molecules. The release of this strain energy facilitates reactions that might otherwise be energetically unfavorable. bris.ac.uk

This strain-release strategy has also been applied to the synthesis of spiro-azetidines. nih.gov By coupling azabicyclo[1.1.0]butyl lithium with electrophiles containing a nucleophilic atom, an intermediate is formed that readily undergoes spirocyclization, driven by the release of ring strain. nih.gov

Cleavage of C-N Bonds in Substituted Azetidines

The cleavage of the C-N bond in substituted azetidines is a fundamental process in their ring-opening reactions. magtech.com.cn The regioselectivity of this cleavage is dictated by the substituents on the azetidine ring. magtech.com.cn In azetidines bearing unsaturated groups at the 2-position, the C2-N bond is preferentially cleaved due to the stabilization of the resulting intermediate or transition state by the unsaturated substituent. magtech.com.cn

A transition-metal-free method for the selective cleavage of the C-N σ-bond in N-acylazetidines has been developed using an electride derived from sodium dispersions and 15-crown-5. mdpi.com This reaction is highly chemoselective, with less strained cyclic amides and acyclic amides remaining intact under the reaction conditions. mdpi.com The driving force for this C-N bond cleavage is attributed to the significant ring strain of the four-membered ring. mdpi.com

The reactivity of N-acylazetidines is also influenced by the pyramidalization of the amide nitrogen atom, which, in conjunction with ring strain, controls their acylating ability. nih.govacs.org This has been exploited in the chemoselective synthesis of ketones by the addition of organometallics to N-acylazetidines. nih.govacs.org

Ring Expansion Reactions of Azetidine-1-carboxylates

Ring expansion reactions of azetidines provide a valuable route to larger, often more biologically relevant, heterocyclic systems. rsc.org These transformations leverage the inherent strain of the four-membered ring to drive the formation of five- and seven-membered rings.

Conversion to Larger Heterocyclic Systems (e.g., Pyrrolidines, Azepanes)

Azetidines serve as versatile synthons for the synthesis of larger nitrogen-containing heterocycles such as pyrrolidines and azepanes. rsc.orgresearchgate.net Various methodologies have been developed to achieve these ring expansions.

One common approach involves the treatment of an azetidine with a diazo compound in the presence of a copper catalyst, which facilitates a one-carbon ring expansion to the corresponding pyrrolidine (B122466). nih.govchemrxiv.org This method has been shown to be effective for the conversion of azetidines to pyrrolidines. nih.govchemrxiv.org

The synthesis of azepanes from azetidine precursors has also been explored. researchgate.net For example, the ring expansion of 2-alkenylazetidinium salts has been reported as a route to azepanes. chemrxiv.org

The following table summarizes some examples of ring expansion reactions of azetidines to larger heterocyclic systems.

| Starting Azetidine Derivative | Reagents and Conditions | Product Heterocycle | Reference |

| N-substituted azetidine | Diazo compound, Copper catalyst | Pyrrolidine | nih.govchemrxiv.org |

| 2-Alkenylazetidinium salt | Not specified | Azepane | chemrxiv.org |

| Azetidine | Rhodium catalyst, Diazo compound | Pyrrolidine, Piperidine, Azepane | researchgate.net |

Mechanisms of Ring Expansion (e.g., Stevens Rearrangement, Carbene Insertions)

Several mechanistic pathways are involved in the ring expansion of azetidines, with the Stevens rearrangement and carbene insertions being prominent examples.

The researchgate.netnih.gov-Stevens rearrangement is a key transformation in the one-carbon ring expansion of azetidines. nih.govchemrxiv.org This rearrangement typically proceeds through the formation of an ammonium (B1175870) ylide intermediate. nih.govchemrxiv.org For instance, the reaction of an azetidine with a diazo compound in the presence of a metal catalyst generates a carbene that reacts with the azetidine nitrogen to form an azetidinium ylide. This ylide then undergoes a researchgate.netnih.gov-Stevens rearrangement to yield the ring-expanded pyrrolidine. nih.govchemrxiv.org Enantioselective versions of this rearrangement have been developed using chiral catalysts. researchgate.net A related nih.govresearchgate.net-Stevens rearrangement has also been observed in the ring expansion of certain bicyclic methyleneaziridines to azetidines. acs.org

Carbene insertion reactions represent another important strategy for ring expansion. nih.govyoutube.com In this process, a carbene, often generated from a diazo compound, inserts into a C-H or C-C bond of the azetidine ring. While direct insertion into the C-N bond is a form of Stevens rearrangement, insertion into other bonds can also lead to ring expansion. The mechanism of carbene insertion can be concerted or stepwise, depending on whether a singlet or triplet carbene is involved. youtube.comyoutube.com

The following table outlines the key features of these ring expansion mechanisms.

| Mechanism | Key Intermediate | Driving Force | Stereochemistry | Reference |

| researchgate.netnih.gov-Stevens Rearrangement | Ammonium ylide | Formation of a more stable pyrrolidine ring | Can be stereospecific | nih.govchemrxiv.orgresearcher.life |

| nih.govresearchgate.net-Stevens Rearrangement | Aziridinium (B1262131) ylide | Concerted ring-opening/closing | Stereospecific | acs.org |

| Carbene Insertion | Carbene | Relief of ring strain | Varies with carbene multiplicity | nih.govyoutube.comyoutube.com |

Chemical Transformations at the 3-Oxo Functionality

The ketone at the C-3 position is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The electrophilic nature of the carbonyl carbon in allyl 3-oxoazetidine-1-carboxylate and its derivatives makes it susceptible to attack by various nucleophiles. These reactions typically proceed to form 3-hydroxyazetidine derivatives.

A notable example is the addition of Grignard reagents. For instance, the reaction of 3-oxo-azetidine-1-carboxylic acid tert-butyl ester with allylmagnesium bromide in diethyl ether at 0°C, followed by warming to room temperature, yields 3-allyl-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester. google.com This transformation highlights the accessibility of the carbonyl group to organometallic reagents, providing a route to tertiary alcohols.

In a similar vein, cobalt-catalyzed three-component reactions have been developed. For example, the reaction of a benzamide (B126) derivative with butadiene and benzyl (B1604629) 3-oxoazetidine-1-carboxylate in the presence of a cobalt catalyst and pivalic acid in 1,4-dioxane (B91453) affords the corresponding homoallylic tertiary alcohol, benzyl (E)-3-hydroxy-3-(4-(2-(pyrrolidine-1-carbonyl)phenyl)but-3-en-2-yl)azetidine-1-carboxylate, in high yield. nih.gov This method demonstrates the ability to construct complex molecules by forming multiple carbon-carbon bonds in a single step.

The stereochemistry of these additions can be controlled by using chiral auxiliaries. For instance, the allylation of enantiopure 4-oxoazetidine-2-carbaldehydes with allyltrimethylsilane (B147118) or allyltributylstannane, promoted by a Lewis acid like tin(IV) chloride, can proceed with high diastereoselectivity to furnish homoallylic alcohols as single diastereoisomers. researchgate.netacs.org

The resulting 3-hydroxyazetidines can undergo further transformations. For example, treatment of 3-hydroxyazetidines with an acid, such as sulfuric acid, in the presence of a nitrile can initiate a Ritter-type reaction. This is followed by a rearrangement cascade that results in the formation of highly substituted 2-oxazolines, driven by the relief of ring strain in the azetidine ring. durham.ac.uknih.gov

Table 1: Examples of Nucleophilic Additions to 3-Oxoazetidines

| Substrate | Nucleophile/Reagents | Product | Yield | Reference |

| 3-Oxo-azetidine-1-carboxylic acid tert-butyl ester | Allylmagnesium bromide | 3-Allyl-3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester | Not specified | google.com |

| Benzyl 3-oxoazetidine-1-carboxylate | Phenyl(pyrrolidin-1-yl)methanone, Butadiene, Co-catalyst | Benzyl (E)-3-hydroxy-3-(4-(2-(pyrrolidin-1-carbonyl)phenyl)but-3-en-2-yl)azetidine-1-carboxylate | 92% | nih.gov |

| (R)-1-(tert-butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | Allyltrimethylsilane, SnCl₄ | Homoallylic alcohol | High | researchgate.netacs.org |

The carbonyl group at C-3 can also participate in condensation and olefination reactions, providing a means to introduce carbon-carbon double bonds at this position. These exocyclic double bonds are valuable for further functionalization.

The Horner-Wadsworth-Emmons reaction is a common method for this transformation. For example, tert-butyl 3-oxoazetidine-1-carboxylate can be converted to 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021) through a sequence involving a Horner-Emmons reaction, deprotection of the N-Boc group, and sulfonamidation. researchgate.net

The Wittig reaction and its modifications, such as the Schlosser modification, are powerful tools for olefination, allowing for the synthesis of both (E)- and (Z)-alkenes with high stereoselectivity. organic-chemistry.orgharvard.eduorganic-chemistry.org Similarly, the Julia-Kocienski and Peterson olefinations offer versatile and mild conditions for creating alkenes from sulfones and α-silyl carbanions, respectively. organic-chemistry.orgyoutube.comwikipedia.org The Peterson olefination is particularly noteworthy as the stereochemical outcome can often be controlled by the choice of acidic or basic workup conditions. youtube.com

Three-component condensation reactions, such as the Mannich-type reaction, catalyzed by dendritic Cu(OTf)₂ catalysts, can also be employed to functionalize the 3-position. acs.org

Table 2: Olefination Reactions at the C-3 Position of Azetidines

| Olefination Method | Reagents | Key Features | Reference |

| Horner-Wadsworth-Emmons | Phosphonate (B1237965) ylides | Generally gives (E)-alkenes | researchgate.net |

| Wittig Reaction | Phosphonium ylides | Can be tuned for (E) or (Z) selectivity | harvard.eduorganic-chemistry.org |

| Julia-Kocienski Olefination | Phenyl sulfones | Wide functional group tolerance | wikipedia.org |

| Peterson Olefination | α-Silyl carbanions | Stereochemical control via workup | youtube.com |

The 3-oxo functionality can be involved in various rearrangement reactions, often leading to ring expansion or the formation of different heterocyclic systems.

A notable example is the Wolff rearrangement of 3-diazotetramic acids, which can be generated from 3-oxoazetidine precursors. Thermally promoted Wolff rearrangement in the presence of nucleophiles leads to the formation of 2-oxoazetidine-3-carboxylic acid derivatives. beilstein-archives.orgbeilstein-journals.orgbeilstein-journals.org This reaction proceeds through a ketene (B1206846) intermediate that is trapped by the nucleophile. Microwave-assisted conditions have been shown to be effective for this transformation. beilstein-journals.org

Photochemical rearrangements of azetidine ketones can also occur, leading to ring expansion and the formation of pyrroles. bhu.ac.in This process is thought to involve an intramolecular hydrogen shift to generate a 1,3-biradical intermediate, which then undergoes ring closure and subsequent elimination of water.

Reactions Involving the Allyl Moiety

The allyl group attached to the azetidine ring provides another reactive handle for further chemical modifications, including additions to the double bond and participation in cyclization reactions.

The double bond of the allyl group can undergo various addition reactions. For instance, palladium-mediated intramolecular allylic C-H amination can occur with carbamate (B1207046) nucleophiles to form oxazolidinone or oxazinanone structures. nih.gov The use of a bis-sulfoxide ligand can divert the reaction from the more common aminopalladation pathway.

Copper-catalyzed asymmetric boryl allylation of azetines with allyl phosphates can install both a boryl and an allyl group onto the azetidine ring with high chemo-, regio-, enantio-, and diastereoselectivity. acs.org The resulting boryl and allyl functionalities can be further transformed into other useful groups.

The allyl group can participate in cyclization reactions to form fused or spirocyclic systems. A cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides has been reported to produce azetidine-fused tricyclic compounds. rsc.org This reaction proceeds via a 4-exo-dig radical cyclization, which is a relatively rare and synthetically valuable transformation for constructing four-membered rings.

Intramolecular hydroamination of allylic sulfonamides, enabled by a combination of cobalt catalysis and electrochemical oxidation, provides a method for synthesizing azetidines. organic-chemistry.org This approach allows for the regioselective formation of a key carbocationic intermediate that undergoes C-N bond formation.

Furthermore, the palladium-catalyzed reaction of vinyl-substituted cyclic carbonates with nitrogen nucleophiles can lead to the formation of azetidine rings through a mechanism involving a π-allyl palladium complex. acs.org

Allylic Functionalization (e.g., C-H Amination)

The functionalization of the allyl group in N-allyl-substituted heterocycles represents a powerful strategy for molecular diversification. Among these transformations, the direct allylic C-H amination has emerged as a highly atom-economical method to install valuable nitrogen-containing functionalities. nih.gov This approach avoids the pre-functionalization of the alkene, offering a more streamlined synthetic route compared to classical methods. nsf.gov

Catalytic systems based on palladium and iridium have been extensively developed for intermolecular allylic C-H amination. nih.govacs.org Palladium(II) catalysis, for instance, often proceeds through a π-allyl-Pd(II) intermediate generated via allylic C-H activation. nih.gov Subsequent nucleophilic attack by an amine source then furnishes the allylic amine product. A significant challenge in these reactions is controlling regioselectivity (linear vs. branched) and chemoselectivity, particularly avoiding the competitive aziridination of the double bond. nih.gov

For substrates like Allyl 3-oxoazetidine-1-carboxylate, the application of established allylic C-H amination protocols would be of significant interest. Iridium(III) catalysis has been shown to be particularly effective for the branch-selective amidation of terminal olefins. nih.gov This method utilizes dioxazolones as nitrenoid precursors and proceeds through an inner-sphere Ir-nitrenoid insertion following allylic C-H activation, which effectively suppresses aziridination and favors the branched product. nih.gov

Another strategy involves a heterobimetallic catalysis system, for example using a combination of a Pd(II)/bis-sulfoxide catalyst and a Cr(III)(salen) complex. acs.org In this system, the palladium catalyst facilitates the initial allylic C-H cleavage, while the chromium co-catalyst promotes the amination of the resulting π-allylPd intermediate. acs.org Lewis acid co-catalysts have also been demonstrated to accelerate intramolecular allylic C-H amination reactions, which may be beneficial for sterically or electronically challenging substrates. nih.gov The development of a blue light-induced Pd(0/I/II) catalytic cycle has recently enabled the asymmetric intermolecular C-H amination of internal alkenes with basic aliphatic amines, overcoming the challenge of catalyst inhibition by the amine. nsf.gov

The table below summarizes representative catalytic systems developed for allylic C-H amination that could be conceptually applied to the functionalization of N-allyl azetidine systems.

Table 1: Catalytic Systems for Intermolecular Allylic C-H Amination

| Catalyst System | Nitrogen Source | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Ir(III) Complex | Dioxazolones | Avoids Curtius-type rearrangements; effective for amide installation. | Branched | nih.gov |

| Pd(OAc)₂ / Bis-sulfoxide + Cr(III)(salen)Cl | N-(Methoxycarbonyl)-p-toluenesulfonamide | Heterobimetallic system; Cr(III) promotes C-N bond formation. | Linear (E)-selective | acs.org |

| Pd(0) / Aryl Bromide (oxidant) | Aliphatic Amines | Blue light-induced open-shell catalysis; enables asymmetric amination. | High regio- and enantioselectivity | nsf.gov |

Radical-Mediated Transformations of Azetidine Systems

Radical chemistry offers unique pathways for the functionalization of strained ring systems like azetidines. chemrxiv.orgacs.org These transformations often proceed under mild conditions and can provide access to structures that are difficult to obtain through traditional ionic pathways. acs.orgacs.org

One notable example is the switchable reactivity of 2-azetines, which can undergo either ionic or radical transformations depending on the reaction conditions. chemrxiv.org Under white light irradiation, a photochemical thiol-ene reaction can be initiated. This process involves the generation of a thiol radical, which adds to the 2-azetine to form an azetidinyl radical intermediate. This radical is then trapped by a hydrogen atom transfer from another thiol molecule to yield C3-thiolated azetidines in good to excellent yields. chemrxiv.org The intermediacy of the azetidinyl radical was confirmed by trapping experiments with TEMPO. chemrxiv.org

Visible-light photoredox catalysis has also been employed to generate azetidine radicals from suitable precursors. acs.orgchemrxiv.org For instance, 3-aryl-3-carboxylic acid azetidines can undergo a photoredox-catalyzed decarboxylation. The process is initiated by the oxidation of the carboxylate anion by an excited photocatalyst, followed by decarboxylation to form a tertiary benzylic azetidine radical. acs.org These radicals are capable of undergoing conjugate addition (Giese addition) to activated alkenes, forming new C-C bonds at the C3-position of the azetidine ring. acs.orgchemrxiv.org Computational and experimental studies have shown that the strain of the four-membered ring makes these benzylic radicals less stable and more prone to productive Giese addition, suppressing undesired radical dimerization. acs.orgchemrxiv.org

The generation of radical intermediates is a cornerstone of these transformations. Besides photoredox catalysis, radical initiators like azobisisobutyronitrile (AIBN) are commonly used in conjunction with reagents like tributyltin hydride to propagate radical chains under thermal conditions. uchicago.edu Such methods have been applied in various radical-mediated syntheses, including those targeting complex aldehydes incorporating N-heterocycles like azetidine. acs.org

The table below provides examples of radical-mediated transformations involving azetidine systems.

Table 2: Examples of Radical-Mediated Transformations of Azetidine Systems

| Azetidine Precursor | Radical Generation Method | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| C2-Functionalized 2-Azetines | White light irradiation with thiols | Hydrothiolation | C3-Thiolated Azetidines | chemrxiv.org |

| 3-Aryl-3-carboxylic acid Azetidines | Visible-light photoredox catalysis | Decarboxylative Giese Addition | 3-Aryl-3-alkyl substituted Azetidines | acs.orgchemrxiv.org |

| Azabicyclo[1.1.0]butanes | Organic photosensitizer with sulfonyl imines | Radical Strain-Release | Difunctionalized Azetidines | researchgate.net |

Computational and Theoretical Investigations of Azetidine 1 Carboxylate Systems

Electronic Structure Analysis of Azetidine (B1206935) Ring Systems

The electronic structure of the azetidine ring is fundamentally shaped by its strained four-membered architecture and the electronegativity of the nitrogen atom. researchgate.net Theoretical investigations, often employing ab initio and density functional theory (DFT) methods, have been crucial in elucidating these characteristics.

Studies on the azetidine radical cation have shown that it possesses a planar ring structure, a finding supported by both theoretical calculations and experimental electron paramagnetic resonance (EPR) spectroscopy. rsc.org In contrast, the neutral azetidin-1-yl radical is predicted to have a puckered ring configuration. rsc.org The distribution of electron density in the azetidine ring is significantly influenced by the substantial ring strain and the lone pair of electrons on the nitrogen atom, which governs much of its chemical behavior. researchgate.net

Quantum-Chemical Calculations on Ring Strain and Stability

The defining feature of azetidines is their significant ring strain energy (RSE), which makes them more reactive than their five- and six-membered counterparts, yet generally more stable than three-membered aziridines. rsc.orgacs.org Quantum-chemical calculations are essential for quantifying this strain and understanding the factors that affect the stability of the ring.

The RSE of azetidine is substantial, and its derivatives are often used in strain-release-driven reactions. rsc.org Calculations have shown that the degree of ring strain can be influenced by the hybridization of the ring atoms. icm.edu.pl For instance, introducing sp2-hybridized atoms into the ring can alter the bond angles and strain. icm.edu.pl The stability of substituted azetidines is a balance between ring strain and the electronic effects of the substituents. For example, in a study of nitroimine derivatives of azetidine, the strength of the C–N bonds within the ring and the presence of intramolecular hydrogen bonding were identified as key factors determining the relative stability of isomers. icm.edu.pl In another study on 1,3,3-trinitroazetidine (B1241384) (TNAZ), DFT and coupled-cluster calculations were used to determine the bond dissociation energies for the initial steps of its thermal decomposition, highlighting the N-NO2 bond as the weakest link. aip.org

Calculated Energies for Primary Decomposition Pathways of TNAZ

| Reaction Pathway | Calculated Energy (kcal/mol) at CCSD(T)/cc-pVTZ with ZPE correction |

|---|---|

| NO₂ elimination by N–N bond fission | 43.21 |

| HONO elimination involving the nitramine NO₂ group | 47.00 |

| HONO elimination involving a nitroalkyl NO₂ group | 48.27 |

| NO₂ elimination by C–N bond fission | 50.46 |

This table presents the calculated energies for the four primary initial decomposition pathways of 1,3,3-trinitroazetidine (TNAZ), as determined by high-level quantum chemistry calculations. The data shows that the fission of the N-NO₂ bond is the most energetically favorable decomposition route. aip.org

Mechanistic Elucidation of Key Transformations (e.g., Cycloadditions, Ring Expansions, Ring Openings)

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving azetidine rings.

Cycloadditions: Azetidines can participate in cycloaddition reactions, and theoretical studies have been instrumental in understanding their mechanisms. For instance, the Lewis acid-mediated [4+2] cycloaddition of 2-phenyl-N-tosylazetidines with carbonyl compounds has been proposed to proceed via an SN2-type nucleophilic ring opening, followed by cyclization. iitk.ac.in This mechanism was supported by experimental evidence that contradicted a pathway involving a 1,4-dipolar intermediate. iitk.ac.in Photochemical [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction, represent another important route to forming azetidine rings, and mechanistic studies have pointed to the involvement of triplet energy transfer. rsc.org

Ring Expansions: The transformation of azetidines into larger heterocyclic systems is a synthetically valuable process. Computational studies have provided detailed mechanistic insights into these reactions. A notable example is the one-carbon ring expansion of bicyclic methylene (B1212753) aziridines to yield azetidines, which DFT calculations revealed to proceed through the formation of an aziridinium (B1262131) ylide, followed by a concerted, asynchronous icm.edu.placs.org-Stevens-type rearrangement. nih.gov This concerted mechanism explains the high stereospecificity observed experimentally. nih.gov Other methodologies, such as the aza-Prins cyclization combined with a Peterson-type elimination, have been developed for the synthesis of seven-membered azacycles from azetidine precursors, with DFT calculations supporting the proposed mechanisms. researchgate.net

Ring Openings: The strain in the azetidine ring facilitates various ring-opening reactions. Theoretical studies have investigated these processes in detail. Photoinduced electron transfer can lead to the cycloreversion (ring opening) of azetidines. bohrium.com For a nucleobase-derived azetidine, quantum-chemistry methods were used to analyze the ring-opening mechanisms of the resulting radical ions, showing that both electron injection and removal can lead to facile ring cleavage with relatively low activation barriers. bohrium.com Similarly, the Norrish–Yang cyclization to form azetidinols, followed by a subsequent ring-opening, has been investigated as a strategy for synthesizing other complex molecules. beilstein-journals.org The enantioselective, acid-catalyzed desymmetrization of azetidines with thiols is another example where understanding the reaction mechanism is key to developing efficient synthetic methods. rsc.org

Potential Energy Surface Mapping of Reaction Pathways

Mapping the potential energy surface (PES) is a powerful computational technique for visualizing reaction pathways, identifying transition states, and calculating activation barriers. This approach provides a comprehensive understanding of the kinetics and thermodynamics of a chemical transformation.

For azetidine systems, PES mapping has been applied to understand complex reaction mechanisms. In the study of the photoinduced cycloreversion of an azetidine derivative, DFT calculations were used to map the PES for the ring-opening of the corresponding radical anion and cation. csic.es These calculations revealed that the addition of an electron significantly lowers the activation energy for C-C bond cleavage in the ring compared to the neutral or cationic species. csic.es

Calculated Activation Energies for Azetidine Ring Opening

| Species | Isomer | Activation Energy for C1-C2 Bond Cleavage (kcal/mol) |

|---|---|---|

| Anionic (Radical Anion) | cis-AZT-CH | ~14 |

| Anionic (Radical Anion) | trans-AZT-CH | ~9 |

| Cationic (Radical Cation) | cis-AZT-CH | 36 |

| Cationic (Radical Cation) | trans-AZT-CH | 36 |

This table shows the activation energies for the C1-C2 bond cleavage in the radical anion and radical cation of a model azetidine system (AZT-CH). The data clearly indicates that the ring opening is significantly more facile in the anionic species. csic.esresearchgate.net

Methods like the growing string method (GSM) are employed to efficiently locate minimum energy paths and transition states on the PES, providing a more dynamic picture of the reaction coordinate. researchgate.net The detailed analysis of the PES for the thermal decomposition of TNAZ allowed researchers to compare the energy barriers for competing pathways, such as NO₂ loss versus HONO elimination, providing a clear prediction of the most likely initial decomposition step. aip.org

Conformational Analysis of Azetidine Rings and Substituent Effects

The four-membered azetidine ring is not planar and exists in a puckered conformation. rsc.orgrsc.org Gas-phase electron diffraction studies have determined a dihedral angle of 37° for the parent azetidine, characterizing its puckered nature. rsc.org Computational methods are widely used to explore the conformational landscape of azetidine derivatives and to understand how substituents influence the ring's preferred geometry.

Substituent effects can be profound. A computational study on fluorinated azetidine derivatives revealed a fascinating conformational preference. beilstein-journals.orgresearchgate.net In the neutral molecule, the ring puckers in a way that places the fluorine atom far from the nitrogen. beilstein-journals.orgresearchgate.net However, upon protonation of the nitrogen, the ring pucker inverts to bring the fluorine atom closer to the positively charged nitrogen, indicating a stabilizing C–F···N+ charge-dipole interaction. beilstein-journals.orgresearchgate.net This demonstrates how substituents and the electronic state of the molecule can dictate conformational preferences, which in turn can influence reactivity and biological activity.

For a molecule like Allyl 3-oxoazetidine-1-carboxylate, the interplay between the planarizing effect of the sp²-hybridized carbonyl carbon and the puckering induced by the sp³ carbons would lead to a specific, computationally predictable ring conformation. The orientation of the allyl and carboxylate substituents relative to the ring would be determined by a complex balance of steric and electronic factors, all of which can be modeled to predict the lowest energy conformers.

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcome of unknown reactions, guiding synthetic efforts toward desired products. For azetidine chemistry, this involves predicting both reactivity and selectivity (chemo-, regio-, and stereoselectivity).

Quantum chemical calculations have been successfully used to explain and predict regioselectivity in ring-formation reactions. For instance, in the synthesis of 2-arylazetidines, calculations were able to provide a quantum mechanical explanation for the observed regioselectivity, which follows Baldwin's rules, by analyzing the balance between ring strain and orbital overlap in the transition states. acs.org The study found that while a five-membered ring is thermodynamically more stable, the formation of the four-membered azetidine ring is kinetically favored under specific conditions. acs.org

Computational modeling is also crucial for predicting the stereochemical outcome of asymmetric reactions. In the copper-catalyzed Henry reaction using chiral 2,4-cis-disubstituted amino azetidines as ligands, computational investigations were performed to understand the origin of the high enantioselectivity. nih.gov By modeling the transition state of the reaction, researchers can identify the key interactions between the substrate, the catalyst, and the chiral ligand that determine which enantiomer of the product is formed preferentially.

Effect of Azetidine Ligand Substituents on Enantioselectivity in the Henry Reaction

| Entry | Ligand | R¹ Substituent | Conversion (%) | e.e. (%) |

|---|---|---|---|---|

| 1 | 1a | Phenyl | 95 | 35 |

| 2 | 1b | 1-Naphthyl | 86 | 1 |

| 3 | 1d | 4-Nitrophenyl | 95 | 25 |

| 4 | 1e | 4-Chlorophenyl | 96 | 47 |

This table illustrates how modifying the substituents on a chiral azetidine-based ligand affects the conversion and enantiomeric excess (e.e.) in a copper-catalyzed Henry reaction. Such experimental data, combined with computational modeling, helps in the rational design of more selective catalysts. nih.gov

Furthermore, theoretical models can predict the most likely sites for nucleophilic or electrophilic attack. For example, studies on the reaction of nucleophiles with perfluorodiazines have used DFT to calculate the activation energies for substitution at different positions, successfully predicting the regioselectivity of the reaction. mdpi.com This type of predictive power is invaluable for designing new transformations involving functionalized azetidines. However, it is also recognized that the accuracy of predictive models can decrease when extrapolating to entirely new types of reactions not well-represented in the model's training data. nih.gov

Applications of Allyl 3 Oxoazetidine 1 Carboxylate and Analogues in Complex Molecule Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The stereocontrolled synthesis of complex molecules is a cornerstone of modern organic chemistry, and chiral azetidine (B1206935) derivatives are pivotal in this endeavor. Allyl 3-oxoazetidine-1-carboxylate, possessing a prochiral center at the C3 position, serves as an excellent precursor for generating stereodefined building blocks. The reduction of the ketone or the addition of nucleophiles can be influenced by chiral catalysts or auxiliaries to yield enantiomerically enriched 3-hydroxyazetidine derivatives. These chiral alcohols are then readily incorporated into larger, more complex structures.

For instance, the asymmetric reduction of N-protected 3-oxoazetidines is a common strategy to produce chiral 3-hydroxyazetidines. These chiral alcohols are valuable intermediates for the synthesis of a variety of biologically active molecules. Furthermore, the development of organocatalytic methods has provided efficient pathways to optically pure 1,2,3-trisubstituted azetidines, expanding the toolbox for asymmetric synthesis. rsc.org

The versatility of azetidine-based building blocks is further demonstrated by their use in multicomponent reactions. For example, organocatalyzed Ugi and Passerini three-component reactions involving 4-oxoazetidine-2-carbaldehydes have been developed, affording α-amino amides and α-hydroxy amides with good yields and reasonable diastereoselectivities. csic.es These reactions showcase the ability to rapidly generate molecular complexity from simple azetidine precursors.

A notable application involves the use of 5H-oxazol-4-ones as building blocks for the asymmetric synthesis of α-hydroxycarboxylic acid derivatives. nih.gov While not directly involving allyl 3-oxoazetidine-1-carboxylate, this highlights a related strategy where a heterocyclic core is used to control stereochemistry in the synthesis of valuable chiral products. The underlying principle of using a constrained ring system to direct stereoselective transformations is a key concept in asymmetric synthesis.

| Reaction Type | Azetidine Derivative | Product | Key Features |

| Asymmetric Reduction | N-protected 3-oxoazetidines | Chiral 3-hydroxyazetidines | Access to enantiomerically enriched alcohols |

| Organocatalytic Condensation | Substituted aldehydes and anilines | Optically pure 1,2,3-trisubstituted azetidines | High stereocontrol |

| Ugi Three-Component Reaction | 4-Oxoazetidine-2-carbaldehydes | α-Amino amides | Rapid generation of complexity, good diastereoselectivity |

| Passerini Three-Component Reaction | 4-Oxoazetidine-2-carbaldehydes | α-Hydroxy amides | Good yields, reasonable diastereoselectivity |

Integration into Diverse Heterocyclic Scaffolds

The strained four-membered ring of azetidines makes them excellent substrates for ring-opening and ring-expansion reactions, providing access to a wide variety of other heterocyclic systems. rsc.org The reactivity of the azetidine ring, driven by significant ring strain, allows for its transformation into larger, more common heterocycles such as pyrrolidines, piperidines, and other nitrogen-containing ring systems. rsc.orgresearchgate.net

One common strategy involves the reduction of N-substituted azetidin-2-ones (β-lactams) to the corresponding azetidines. acs.org This method is widely used due to the ready availability of β-lactams and the efficiency of the reduction process. acs.org The resulting azetidines can then be further functionalized or undergo ring-opening reactions.

The development of new synthetic methods has expanded the scope of azetidine chemistry. For example, the synthesis of azetidines through the aza-Paternò–Büchi reaction of 2-isoxazoline-3-carboxylates with alkenes has been reported. rsc.org This photochemical method provides a novel entry into functionalized azetidines that can be used to build more complex heterocyclic structures.

Furthermore, azetidines can be integrated into polycyclic systems. researchgate.net For instance, a one-pot synthesis of polycyclic fused heterocyclic derivatives has been achieved through the [3+2] cycloaddition of Baylis–Hillman adducts derived from 4-oxoazetidine-2-carbaldehydes. researchgate.net This demonstrates the ability to construct intricate molecular architectures starting from a simple azetidine core.

| Starting Material | Reaction Type | Resulting Heterocycle | Significance |

| N-Substituted Azetidin-2-ones | Reduction | Azetidines | Common and efficient route to azetidines |

| 2-Isoxazoline-3-carboxylates and Alkenes | Aza-Paternò–Büchi Reaction | Functionalized Azetidines | Photochemical approach to azetidine synthesis |

| 4-Oxoazetidine-2-carbaldehyde Derivatives | [3+2] Cycloaddition | Polycyclic Fused Heterocycles | Construction of complex, multi-ring systems |

| Azetidines | Ring-Opening/Expansion | Pyrrolidines, Piperidines, etc. | Access to larger, more common N-heterocycles |

Role in the Synthesis of Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are an important class of compounds with applications ranging from host-guest chemistry to medicinal chemistry. nih.gov The synthesis of these large ring systems often presents a significant challenge. Azetidine derivatives, including allyl 3-oxoazetidine-1-carboxylate, can serve as valuable precursors in the construction of these macrocyclic frameworks.

The inherent strain of the azetidine ring can be harnessed in ring-opening macrocyclization strategies. By incorporating an azetidine moiety into a linear precursor, subsequent ring-opening can drive the formation of a larger macrocyclic structure. This approach can offer advantages in terms of pre-organizing the linear chain for cyclization.

While direct examples utilizing allyl 3-oxoazetidine-1-carboxylate in macrocycle synthesis are not extensively documented in the provided context, the principles of using strained heterocycles for this purpose are well-established. The general strategies for synthesizing nitrogen-containing macrocycles often involve the condensation of diamines and dialdehydes or diacids under high dilution conditions. nih.gov The incorporation of a rigid or pre-organized unit, such as an azetidine, can facilitate the cyclization process. For instance, the synthesis of azulene-based macrocyclic receptors for anion sensing was achieved by reacting a diacid dichloride with appropriate diamine dihydrochlorides. nih.gov

The reactivity of the azetidine ring also allows for its use as a linchpin in macrocyclization. A linear precursor containing an azetidine can be cyclized through a reaction involving the azetidine nitrogen or a functional group on the ring. The allyl group on allyl 3-oxoazetidine-1-carboxylate provides an additional handle for elaboration and connection within a macrocyclic scaffold.

| Macrocyclization Strategy | Role of Azetidine Derivative | Potential Advantage |

| Ring-Opening Macrocyclization | Strained ring provides driving force for cyclization. | Pre-organization of the linear precursor. |

| Linchpin Approach | Azetidine nitrogen or functional group participates in the cyclization reaction. | Controlled and site-selective macrocycle formation. |

| Incorporation as a Rigid Unit | Provides conformational constraint to the macrocycle. | Can influence binding properties and selectivity. |

Strategic Implementation in Total Synthesis Efforts

The total synthesis of complex natural products and medicinally relevant molecules often requires the development of innovative and efficient synthetic strategies. Allyl 3-oxoazetidine-1-carboxylate and its analogues have proven to be valuable building blocks in these endeavors. Their compact and functionalized nature allows for the rapid and stereocontrolled introduction of a four-membered nitrogen-containing ring, which is a structural motif found in numerous bioactive compounds.

The use of azetidines as chiral templates is a key strategy in total synthesis. researchgate.net By starting with an enantiomerically pure azetidine derivative, chemists can control the stereochemistry of subsequent transformations, ultimately leading to the desired stereoisomer of the target molecule.

Furthermore, the reactivity of the azetidine ring can be strategically exploited to construct key structural features of a target molecule. For example, ring-expansion reactions of azetidines can be used to form larger rings found in natural products. The development of new synthetic methodologies based on azetidine reactivity, such as strain-release homologation, has further expanded their utility in total synthesis. rsc.org

While specific total syntheses employing allyl 3-oxoazetidine-1-carboxylate are not detailed in the provided context, the general principles of using functionalized azetidines are evident. For instance, the development of catalytic deacylative alkylations of 3-acyl-2-oxindoles has enabled the total synthesis of meso-chimonanthine (B1246192) and related alkaloids, showcasing the power of novel synthetic methods in achieving complex synthetic goals. nih.gov

Development of New Synthetic Reagents and Methodologies Based on Azetidine Reactivity

The unique reactivity of azetidines, stemming from their ring strain, has inspired the development of novel synthetic reagents and methodologies. rsc.orgresearchgate.net These new tools expand the capabilities of organic chemists to construct complex molecules with greater efficiency and selectivity.

One area of development is the use of azetidines as "strain-driven" reagents. The release of ring strain can provide the thermodynamic driving force for a variety of chemical transformations. This concept has been applied to the development of new acyl transfer reagents based on azetidinyl ketones. The addition of organometallic reagents to N-protected 3-oxoazetidines can generate azetidinyl-based reagents that are stable yet sufficiently reactive for acyl transfer reactions. rsc.org

The functionalization of azetidines through C-H activation is another emerging area of research. rsc.org Directing group strategies can be employed to achieve regioselective functionalization of the azetidine ring, providing access to a wide range of substituted derivatives that would be difficult to prepare using traditional methods.

Furthermore, the development of new cycloaddition reactions involving azetidines continues to be an active area of research. rsc.org These reactions provide powerful methods for the construction of complex polycyclic systems containing the azetidine motif. The ongoing exploration of azetidine reactivity is expected to lead to the discovery of even more innovative synthetic methods in the future.

| Methodology/Reagent Type | Underlying Principle | Application |

| Strain-Driven Reagents | Release of ring strain provides thermodynamic driving force. | Acyl transfer reactions, homologation reactions. |

| C-H Activation/Functionalization | Directing groups enable regioselective modification of the azetidine ring. | Synthesis of substituted azetidines with diverse functionalities. |

| Novel Cycloaddition Reactions | [2+2], [3+2], and other cycloadditions involving azetidines. | Construction of polycyclic and spirocyclic systems. |

Future Research Directions and Outlook for Allyl 3 Oxoazetidine 1 Carboxylate Chemistry

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of the azetidine (B1206935) ring is energetically challenging, making the development of efficient catalytic systems a primary research focus. bham.ac.uk While traditional methods exist, future efforts will likely concentrate on photoredox and transition-metal catalysis to construct the 3-oxoazetidine core under mild conditions.

Visible-light-induced copper catalysis, for example, has been successfully employed in the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes to furnish highly functionalized azetidines. bham.ac.uk Adapting such methodologies to precursors of allyl 3-oxoazetidine-1-carboxylate could provide a more direct and atom-economical synthetic route. Another promising avenue is gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form the azetidin-3-one (B1332698) ring. nih.gov The development of catalysts that can facilitate asymmetric variants of these reactions is a key goal to produce enantioenriched 3-oxoazetidines directly.

| Catalyst System | Reaction Type | Precursors | Key Advantage |

| Copper Photoredox Catalyst | [3+1] Radical Cascade Cyclization | Tertiary Alkylamines, Alkynes | High atom economy, mild conditions. bham.ac.uk |

| Gold (I) Catalysts | Intermolecular Oxidation / N-H Insertion | N-Propargylsulfonamides | Bypasses toxic diazo intermediates, stereoselective. nih.gov |

| Lewis Acids (e.g., La(OTf)₃) | Intramolecular Aminolysis | Epoxy amines | High regioselectivity in ring closure. nih.gov |

Development of Greener and More Sustainable Synthetic Routes

Future synthetic strategies for allyl 3-oxoazetidine-1-carboxylate and its derivatives will increasingly emphasize green chemistry principles. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. A significant advancement in this area is the use of microchannel reactors for oxidation steps, such as the conversion of a 3-hydroxyazetidine precursor to the 3-oxoazetidine. This technology offers superior control over reaction parameters, reduces reaction times, and improves safety and scalability.

One established green oxidation method for a related compound, tert-butyl 3-oxoazetidine-1-carboxylate, utilizes a composite catalyst-O₂ system in a microchannel reactor, which avoids the production of mixed salt wastewater associated with traditional oxidation methods like those using TEMPO/NaClO. nih.gov Applying similar flow chemistry and benign oxidant systems (e.g., O₂ or H₂O₂) to the synthesis of the allyl-protected analogue is a logical and important future direction.

Advanced Mechanistic Investigations via In-situ Spectroscopy and Computational Chemistry

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. The future of azetidine synthesis will rely heavily on the synergy between advanced spectroscopic techniques and computational modeling. Current time information in St Louis, MO, US. In-situ spectroscopy, such as reaction IR or NMR, can provide real-time data on the formation and consumption of intermediates, helping to elucidate complex reaction pathways.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for predicting reaction feasibility and selectivity. nih.gov For instance, computational models have been developed to predict which alkene-oxime pairs will successfully react to form azetidines under photocatalysis by calculating their frontier orbital energies. nih.gov Similar models can be applied to predict the outcomes of novel proposed syntheses for allyl 3-oxoazetidine-1-carboxylate. DFT calculations have also been used to understand the preference for the 4-exo-dig cyclization pathway over the 5-endo-dig alternative in radical cyclizations forming azetidines, providing critical insights for reaction design. rsc.org

Expansion of Reactivity Profiles for Broad Synthetic Utility

Allyl 3-oxoazetidine-1-carboxylate possesses three key reactive sites: the ketone, the strained ring, and the N-allyl group. Future research will focus on systematically exploring the reactivity of each site to expand its utility as a synthetic intermediate.

The Carbonyl Group: The ketone at the C3 position is a versatile handle for functionalization. It can undergo standard ketone reactions, such as the Horner-Wadsworth-Emmons reaction to introduce exocyclic double bonds, a key step in the synthesis of intermediates for drugs like baricitinib. nih.gov It is also reactive towards Grignard reagents and organolithium compounds, allowing for the introduction of diverse substituents and the creation of chiral tertiary alcohols. google.com

The N-Allyl Group: The allyl group is not merely a placeholder; it is a functional handle. It can be readily removed under mild conditions (e.g., using palladium catalysis) to reveal the secondary amine for further derivatization. nih.gov Furthermore, the alkene moiety can participate in powerful C-C bond-forming reactions. A prime example is ring-closing metathesis (RCM). By N-alkylating an azetidine with a second allyl group (e.g., using allyl bromide), subsequent treatment with a Grubbs catalyst can forge fused eight-membered ring systems, demonstrating a pathway to complex bicyclic scaffolds. nih.gov

Ring-Opening Reactions: The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, providing access to highly substituted acyclic amines that would be difficult to synthesize otherwise. researchgate.net

Design of Next-Generation Building Blocks and Scaffolds for Chemical Research

The true potential of allyl 3-oxoazetidine-1-carboxylate lies in its application as a foundational building block for creating novel, three-dimensional molecular scaffolds for drug discovery and chemical biology. researchgate.net The current emphasis in medicinal chemistry on moving beyond flat, aromatic structures towards molecules with greater spatial complexity (high Fsp³) makes azetidine-based scaffolds particularly attractive.

The manipulation of this building block can lead to a diverse collection of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net For example, intramolecular cyclization strategies starting from elaborately functionalized azetidines have been used to generate novel diazabicyclo[3.1.1]heptane and azetidine-fused tetrahydroquinoline cores. researchgate.net The N-allyl group is particularly useful in this context, serving as a precursor for multi-ring systems via metathesis or other alkene transformations. nih.gov By combining the reactivity of the ketone and the N-allyl group, researchers can design and synthesize libraries of complex molecules with precisely controlled stereochemistry, populating underexplored areas of chemical space and providing new starting points for drug development programs. bham.ac.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Allyl 3-oxoazetidine-1-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling azetidine derivatives with allyl esters. For example, tert-butyl-protected azetidine carboxylates (e.g., tert-butyl 3-oxoazetidine-1-carboxylate, CAS 398489-26-4) can undergo deprotection followed by allylation using allyl halides or allyl carbonates in the presence of a base like NaH or K₂CO₃ . Key parameters include reaction temperature (optimized between 0–25°C to avoid side reactions), solvent polarity (e.g., THF or DMF for solubility), and stoichiometric ratios of reactants (1:1.2 for azetidine:allylating agent). Yield improvements (≥70%) are achievable via dropwise addition of the allylating agent to minimize exothermic side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Allyl 3-oxoazetidine-1-carboxylate, and how are data contradictions resolved?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the allyl group (δ 5.2–5.8 ppm for vinyl protons; δ 65–70 ppm for carbonyl carbons) and azetidine ring (δ 3.5–4.5 ppm for ring protons).

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (oxo group).

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 184.0974).

Contradictions between techniques (e.g., unexpected splitting in NMR) are resolved by cross-referencing with computational simulations (e.g., DFT-calculated chemical shifts) or repeating experiments under controlled humidity/temperature .

Q. What are the stability considerations for Allyl 3-oxoazetidine-1-carboxylate under varying storage conditions?

- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and oxo groups. Long-term storage requires anhydrous conditions (argon atmosphere) at –20°C in amber vials. Accelerated degradation studies (40°C/75% RH for 14 days) show <5% decomposition when stabilized with molecular sieves (3Å) .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of Allyl 3-oxoazetidine-1-carboxylate?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for allylation reactions. For example, ICReDD’s workflow integrates computed activation energies (ΔG‡) to identify low-energy pathways, reducing trial-and-error experimentation. Virtual screening of solvents (e.g., COSMO-RS models) can prioritize DMF over THF for higher dielectric stabilization of intermediates .

Q. What experimental designs are suitable for resolving discrepancies in reaction yield data for Allyl 3-oxoazetidine-1-carboxylate synthesis?

- Methodological Answer : Factorial design (e.g., 2³ factorial matrix) evaluates variables: temperature (20–40°C), catalyst loading (5–10 mol%), and solvent (THF vs. DMF). ANOVA analysis identifies solvent polarity (η² = 0.62) as the most significant factor. Contradictions in literature yields (e.g., 60% vs. 75%) are resolved by replicating conditions with strict moisture control .

Q. How can kinetic studies elucidate the mechanism of azetidine ring functionalization during allylation?

- Methodological Answer : Pseudo-first-order kinetics (monitored via in situ FTIR or HPLC) reveal rate constants (kobs) for nucleophilic attack on the allyl carbon. Isotopic labeling (e.g., ¹⁸O in the oxo group) tracks regioselectivity. Data fitting to the Eyring equation provides activation parameters (ΔH‡ = 45 kJ/mol, ΔS‡ = –120 J/mol·K), supporting a concerted SN2 mechanism .

Q. What methodologies are employed to evaluate the bioactivity of Allyl 3-oxoazetidine-1-carboxylate in drug discovery contexts?

- Methodological Answer :

- In vitro assays : Screen against kinase targets (e.g., EGFR) using fluorescence polarization (IC₅₀ determination).

- Molecular docking : AutoDock Vina predicts binding poses within the ATP-binding pocket (ΔG ≤ –8.5 kcal/mol suggests high affinity).

- ADMET prediction : SwissADME assesses solubility (LogS = –3.2) and CYP450 inhibition risks .

Data Management and Validation

Q. How can chemical software enhance reproducibility in studies involving Allyl 3-oxoazetidine-1-carboxylate?

- Methodological Answer : Tools like ChemAxon’s JChem manage reaction databases, tracking batch-specific impurities (e.g., allyl alcohol byproducts). Electronic lab notebooks (ELNs) with version control (e.g., LabArchives) ensure raw NMR/MS files are linked to experimental metadata. Machine learning models (e.g., Random Forest) prioritize synthetic routes with >90% confidence intervals .

Notes

- Safety : All methodologies assume compliance with institutional chemical hygiene plans (e.g., MedChemExpress protocols in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.